Undec-9-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

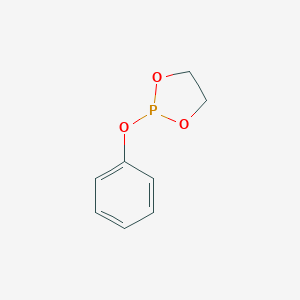

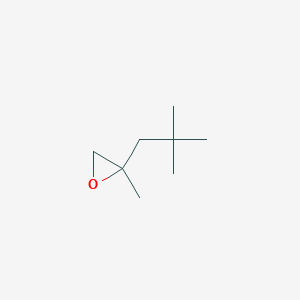

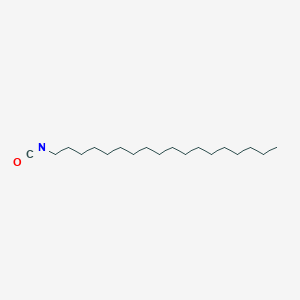

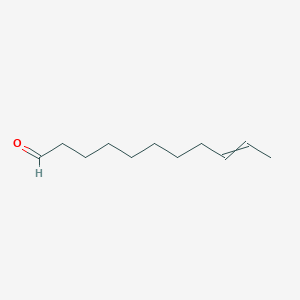

Undec-9-enal is a chemical compound with the molecular formula C11H20O . It contains 31 bonds in total, including 11 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 aliphatic aldehyde .

Synthesis Analysis

A study has shown that Undec-9-enoic acid, heptyl ester can be synthesized from renewable fatty acids using a recombinant Corynebacterium glutamicum-based whole-cell biocatalyst . The biocatalyst successfully converted ricinoleic acid to undec-9-enoic acid, heptyl ester via 12-keto-oleic acid .

Molecular Structure Analysis

This compound contains a total of 32 atoms, including 20 Hydrogen atoms, 11 Carbon atoms, and 1 Oxygen atom . It also contains 31 bonds, including 11 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 aliphatic aldehyde .

Physical and Chemical Properties Analysis

This compound is a colorless to light yellow oily liquid with a sweet citrus peel aroma . It is insoluble in water but soluble in ethanol .

Scientific Research Applications

Microwave-accelerated green chemistry in methylation reactions : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has shown to be an effective catalyst in promoting the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions. This indicates the potential of using similar catalytic methods in the methylation of fatty aldehydes like Undec-9-enal (Shieh, Dell, & Repic, 2001).

Wagner-Meerwein skeletal rearrangement : A study investigated the Wagner-Meerwein skeletal rearrangement of certain aza and oxatricyclo undecenes, which is a type of reaction that might be relevant to the structural modifications or synthesis of compounds like this compound (Zubkov et al., 2004).

Anti-bacterial activity of alkenyl compounds : Research involving fatty acid hydrazides derived from alkenyl acids, similar to the alkenyl chain in this compound, showed that certain synthesized oxadiazoles exhibit significant antibacterial activity. This implies potential bioactive applications for structurally similar compounds (Banday, Mattoo, & Rauf, 2010).

Synthesis of acyclic insect pheromones : A general approach was developed for the synthesis of 9(Z)-unsaturated acyclic insect pheromones from undec-10-enoic acid. This method might be adaptable for synthesizing derivatives of this compound for use in similar applications (Ishmuratov et al., 1998).

Production of fatty acid derivatives using biotransformation : The conversion of ricinoleic acid into (Z)-11-(heptanoyloxy)undec-9-enoic acid using Escherichia coli demonstrates a biotransformation method that might be applicable for modifying or synthesizing derivatives of this compound (Sudheer et al., 2018).

Safety and Hazards

Undec-9-enal is classified as a combustible liquid and can cause skin irritation . It is listed in various chemical inventories, indicating regulatory oversight of its use .

Relevant Papers

The paper “Microbial synthesis of undec-9-enoic acid, heptyl ester from renewable fatty acids using recombinant Corynebacterium glutamicum-based whole-cell biocatalyst” provides valuable insights into the synthesis of related compounds .

Properties

CAS No. |

143-14-6 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(E)-undec-9-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,11H,4-10H2,1H3/b3-2+ |

InChI Key |

ZFMUIJVOIVHGCF-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CCCCCCCC=O |

SMILES |

CC=CCCCCCCCC=O |

Canonical SMILES |

CC=CCCCCCCCC=O |

boiling_point |

239.00 to 240.00 °C. @ 760.00 mm Hg |

density |

0.841-0.850 (20°) |

| 324541-83-5 143-14-6 |

|

physical_description |

colourless, pale yellow, oily liquid |

Pictograms |

Irritant; Environmental Hazard |

solubility |

insoluble in water; soluble in alcohol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.